molecular formula C11H19N3 B13326990 3-cycloheptyl-4-methyl-1H-pyrazol-5-amine

3-cycloheptyl-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13326990
M. Wt: 193.29 g/mol
InChI Key: UXLKMTAUDAKBLY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cycloheptyl-4-methyl-1H-pyrazol-5-amine typically involves the cycloaddition of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods

. These methods ensure high purity and consistent quality, which are essential for research and development applications.

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptyl-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Bromine or other oxidizing agents are commonly used.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: A variety of reagents, including halides and nucleophiles, can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

3-Cycloheptyl-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cycloheptyl-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    3-Cycloheptyl-4-methyl-1H-pyrazole: Similar structure but lacks the amine group.

    4-Methyl-1H-pyrazol-5-amine: Similar structure but lacks the cycloheptyl group.

Uniqueness

3-Cycloheptyl-4-methyl-1H-pyrazol-5-amine is unique due to the presence of both the cycloheptyl and amine groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-cycloheptyl-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-8-10(13-14-11(8)12)9-6-4-2-3-5-7-9/h9H,2-7H2,1H3,(H3,12,13,14)

InChI Key

UXLKMTAUDAKBLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2CCCCCC2

Origin of Product

United States

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